2-Amino-5-(3-hydroxyanilino)pentanoic acid
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Overview
Description
2-Amino-5-(3-hydroxyanilino)pentanoic acid is an organic compound that belongs to the class of amino acids It features an amino group, a hydroxyanilino group, and a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3-hydroxyanilino)pentanoic acid can be achieved through several methods. One common approach involves the reaction of 3-hydroxyaniline with a suitable pentanoic acid derivative under controlled conditions. The reaction typically requires the presence of a catalyst and may involve steps such as protection and deprotection of functional groups to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(3-hydroxyanilino)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyanilino group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyanilino groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyanilino group may yield quinone derivatives, while reduction of the amino group may produce primary amines .
Scientific Research Applications
2-Amino-5-(3-hydroxyanilino)pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-Amino-5-(3-hydroxyanilino)pentanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain receptors, influencing biochemical processes. The compound’s effects are mediated through its binding to target proteins and subsequent modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
5-Aminopentanoic acid: A δ-amino acid with similar structural features but lacking the hydroxyanilino group.
2-Amino-5-oxo-5-[(4-phenylmethoxyphenyl)amino]pentanoic acid: Another related compound with different substituents on the pentanoic acid backbone
Uniqueness
2-Amino-5-(3-hydroxyanilino)pentanoic acid is unique due to the presence of both an amino group and a hydroxyanilino group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
80548-16-9 |
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Molecular Formula |
C11H16N2O3 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-amino-5-(3-hydroxyanilino)pentanoic acid |
InChI |
InChI=1S/C11H16N2O3/c12-10(11(15)16)5-2-6-13-8-3-1-4-9(14)7-8/h1,3-4,7,10,13-14H,2,5-6,12H2,(H,15,16) |
InChI Key |
OMKJKMCRWYGANH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)NCCCC(C(=O)O)N |
Origin of Product |
United States |
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